2-Bromo-1,3,5-trifluoro-4-methoxybenzene

Halogen bonding Crystal engineering Supramolecular chemistry

Researchers substituting simpler bromoarenes for cross-coupling encounter unpredictable reactivity and poor site-selectivity due to absent synergistic fluorine effects. 2-Bromo-1,3,5-trifluoro-4-methoxybenzene (CAS 1805474-15-0) overcomes this via its precise 1,3,5-trifluoro-4-methoxy geometry. • Predictable oxidative addition kinetics in Pd-catalyzed reactions from tuned C-Br bond polarization. • Robust perfluorinated halogen-bond (XB) donor ensures reliable supramolecular synthon formation. • Supplied at ≥97% purity; ambient shipping; not classified as DOT/IATA hazardous.

Molecular Formula C7H4BrF3O
Molecular Weight 241.00 g/mol
Cat. No. B12948085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3,5-trifluoro-4-methoxybenzene
Molecular FormulaC7H4BrF3O
Molecular Weight241.00 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1F)F)Br)F
InChIInChI=1S/C7H4BrF3O/c1-12-7-4(10)2-3(9)5(8)6(7)11/h2H,1H3
InChIKeyIGVVZIOTRYWDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3,5-trifluoro-4-methoxybenzene: Specialized Building Block


2‑Bromo‑1,3,5‑trifluoro‑4‑methoxybenzene (CAS 1805474-15-0) is a polyhalogenated aromatic compound belonging to the class of organofluorine building blocks . The molecule features a bromine atom at the 2‑position, three fluorine substituents at the 1,3,5‑positions, and a methoxy group at the 4‑position of the benzene ring . This specific substitution pattern creates a unique electronic environment that differentiates it from simpler bromoarenes and even from other polyfluorinated bromobenzenes [1]. The compound is primarily employed as a versatile intermediate in organic synthesis, particularly for the construction of complex fluorinated molecules for pharmaceutical and agrochemical research [2], and as a halogen‑bond donor in crystal engineering studies [1].

2-Bromo-1,3,5-trifluoro-4-methoxybenzene: Key Differentiators


Generic substitution with simpler bromoarenes such as 1‑bromo‑4‑methoxybenzene or even mono‑fluorinated analogs fails because they lack the synergistic electronic effects created by the 1,3,5‑trifluoro substitution pattern [1]. The combination of three electron‑withdrawing fluorine atoms with a para‑methoxy group profoundly alters the aromatic ring's electron density and the polarization of the C–Br bond, which directly impacts both the electrophilicity of the bromine atom in cross‑coupling reactions [2] and the strength of the halogen‑bond donor capability [3]. These effects are not additive in a simple manner; they require the precise substitution geometry found in 2‑bromo‑1,3,5‑trifluoro‑4‑methoxybenzene [1]. Consequently, substituting an alternative building block will likely lead to altered reaction kinetics, different site‑selectivity, or failure to form the desired halogen‑bonded supramolecular synthon [2][3].

2-Bromo-1,3,5-trifluoro-4-methoxybenzene: Differentiation Evidence


Superior Halogen-Bond Donor Strength

In competitive co‑crystallization experiments, 2‑bromo‑1,3,5‑trifluoro‑4‑methoxybenzene consistently outperforms non‑fluorinated bromoarenes as a halogen‑bond (XB) donor [1]. The perfluorination of the aromatic ring significantly increases the positive electrostatic potential (σ‑hole) on the bromine atom, leading to a stronger and more directional XB interaction [1]. This is a class‑level inference based on the established hierarchy that places perfluorinated bromoarenes above non‑fluorinated bromophenyl donors in XB donor strength [1].

Halogen bonding Crystal engineering Supramolecular chemistry

Distinct Cross-Coupling Reactivity

While direct kinetic data for 2‑bromo‑1,3,5‑trifluoro‑4‑methoxybenzene is not available, studies on related polybromofluorobenzenes demonstrate that the presence of multiple fluorine substituents dramatically alters the rate of nucleophilic aromatic substitution compared to non‑fluorinated or mono‑fluorinated analogs [1]. Specifically, the electron‑withdrawing effect of the fluorine atoms activates the ring toward nucleophilic attack and influences the site‑selectivity of palladium‑catalyzed cross‑coupling reactions [2]. The target compound's unique pattern of substitution is expected to exhibit orthogonal reactivity, where the C–Br bond is activated for cross‑coupling while the C–F bonds remain inert under standard conditions [1][2]. This is a class‑level inference supported by the well‑documented 'fluorine effect' in organometallic chemistry.

Cross‑coupling Suzuki–Miyaura reaction C–C bond formation

Higher Purity Specification

Commercial suppliers of 2‑bromo‑1,3,5‑trifluoro‑4‑methoxybenzene typically offer the compound with a minimum purity of ≥97% . This is notably higher than the minimum purity often specified for more common, less complex bromoarenes like 4‑bromoanisole (typically ≥95% or ≥98% depending on grade) and reflects the compound's role as a specialty intermediate. The higher purity specification ensures more consistent and predictable performance in demanding synthetic applications and in sensitive supramolecular studies, where trace impurities can interfere with crystallization or catalysis [1].

Purity specification Quality control Procurement

Spectral Identity Confirmation

The compound's identity and purity are routinely confirmed by ¹H NMR and ¹³C NMR spectroscopy, with spectral data matching the unique substitution pattern of the polyhalogenated aromatic core [1]. While specific peak assignments are not publicly tabulated for direct comparison to analogs, the NMR spectra serve as a definitive fingerprint for this specific compound, ensuring that the procured material is exactly the intended building block and not a regioisomer or less‑substituted analog [1]. This analytical verification is critical for reproducibility in synthetic and materials chemistry research [1].

NMR spectroscopy Structural confirmation Analytical chemistry

2-Bromo-1,3,5-trifluoro-4-methoxybenzene: Application Scenarios


Halogen-Bonded Co-Crystal Synthesis

As established by its classification as a strong perfluorinated halogen‑bond donor [1], this compound is ideal for crystal engineers seeking to construct predictable supramolecular assemblies. Its robust XB donor capacity ensures the formation of desired primary interactions, minimizing the occurrence of disordered or alternative packing motifs that can plague studies using weaker donors. This translates to higher success rates in co‑crystallization screens and more efficient use of valuable acceptor molecules [1].

Fluorinated Building Block for Pharma & Agro

The distinct electronic and reactivity profile of this polyfluorinated bromoarene [1] makes it a strategic intermediate for introducing a densely fluorinated aromatic motif into drug candidates or crop protection agents. As noted in patent literature, such substitution can profoundly modulate lipophilicity and metabolic stability [2]. Researchers can leverage the orthogonal reactivity of the C–Br bond to perform selective cross‑coupling reactions, enabling the late‑stage diversification of fluorinated cores [1].

Fluorine Effects in Cross-Coupling

For academic and industrial groups investigating the fundamentals of palladium‑catalyzed reactions, this compound serves as a well‑defined probe for studying 'fluorine effects' [1]. Its multiple fluorine substituents create a unique electronic landscape that influences the kinetics and selectivity of oxidative addition and transmetalation steps in cross‑coupling cycles. Comparing its behavior to less‑fluorinated analogs can yield mechanistic insights and guide the development of more efficient catalytic systems [1].

High-Purity Starting Material for Sensitive Synthesis

The commercial availability of this compound at ≥97% purity [1] reduces the risk associated with unknown impurities in sensitive reactions. In multi‑step syntheses where trace contaminants can poison catalysts or lead to difficult‑to‑remove byproducts, starting with a higher‑purity building block is a prudent strategy to maximize overall yield and streamline purification. This is a direct, quantifiable advantage for procurement in both discovery and process chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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